molecular formula C10H9NO4S B1266386 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- CAS No. 58596-07-9

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-

Cat. No. B1266386
CAS RN: 58596-07-9
M. Wt: 239.25 g/mol
InChI Key: WIBJYEYYELZZGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives, including those related to 2-naphthalenesulfonic acid, 5-amino-1-hydroxy-, often involves metal-catalyzed reactions and Lewis acid-catalyzed transformations. Techniques include cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions, highlighting the compound's versatility and the advancement in methods for constructing naphthalene frameworks (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

Naphthalene derivatives' molecular structures, including that of 2-naphthalenesulfonic acid, 5-amino-1-hydroxy-, are characterized by their aromaticity and substitution patterns, which significantly influence their chemical and physical properties. The presence of sulfonic acid and amino groups introduces both acidic and basic sites, facilitating diverse interactions and reactivity patterns.

Chemical Reactions and Properties

Naphthalene sulfonic acid salts have found use in organic synthesis due to their reactivity with primary and secondary amino groups, serving as excellent analytical derivatization reagents (Ribeiro et al., 2022). Such properties underscore their utility in spectrophotometrically determining drugs and facilitating various organic transformations.

Physical Properties Analysis

The physical properties of naphthalene derivatives, including solubility, crystallinity, and thermal stability, are influenced by their molecular structure. For instance, the length of alkyl chains in dialkylated naphthalene diimides affects their solubility and self-assembly, important for applications in organic electronics (Chlebosz et al., 2023).

Chemical Properties Analysis

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-, exhibits chemical properties typical of sulfonic acids and amino-substituted aromatics. These include the ability to form salts and engage in various chemical reactions, contributing to its utility in synthesis and as an analytical reagent. Its derivatization and interaction with pharmaceutical amines for spectrophotometric analysis highlight its chemical versatility (Elbashir et al., 2012).

Scientific Research Applications

Anti-HIV Agents

2-Naphthalenesulfonic acid analogs have shown promise as potential anti-HIV agents. A bis(naphthalenedisulfonic acid) derivative, specifically, demonstrated potent inhibitory effects on both HIV-1 and HIV-2. These compounds have been found to inhibit virus-induced cytopathogenicity in cells, giant cell formation, and HIV-1 reverse transcriptase activity, offering new leads in the development of anti-HIV treatments (Mohan, Singh, & Baba, 1991).

Dye Synthesis and Intermediates

Naphthalenesulfonic acid derivatives play a significant role in the synthesis of dyes. They are used as intermediates in preparing various azo-naphthalenesulfonamide dyes, which are valuable in the textile industry. The synthesis processes often involve complex reactions, demonstrating the chemical versatility of these compounds (Katritzky et al., 1993).

Environmental Applications

These compounds are also significant in environmental studies. For instance, their extraction and identification in industrial effluents are crucial for monitoring environmental pollution. Methods have been developed for the enrichment and unequivocal determination of naphthalenesulfonates in wastewaters, highlighting their prevalence in industrial by-products (Alonso, Castillo, & Barceló, 1999).

Crystallography

In crystallography, 5-amino-2-naphthalenesulfonic acid has been studied for its unique zwitterionic structure, which contributes to understanding molecular interactions and framework polymer structures. This insight is essential for material science and drug design (Smith, Wermuth, Young, & White, 2004).

Electrical Conductivity Studies

Research has also explored the electrical conductivity of amino-hydroxy-naphthalenesulfonic acid complexes, particularly their behavior as organic semiconductors. These studies are crucial for the development of new materials in electronics (Wahed & Metwally, 1994).

Biosynthesis of Natural Products

Furthermore, derivatives of 2-naphthalenesulfonic acid, like 3-Amino-5-hydroxy benzoic acid, are precursors in the biosynthesis of a wide range of natural products, including ansamycins and mitomycins. Understanding their biosynthetic pathways is key to bioengineering and pharmaceutical development (Kang, Shen, & Bai, 2012).

Safety And Hazards

While specific safety and hazard information for 5-Amino-2-naphthalenesulfonic acid is not available in the search results, it is generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Future Directions

In terms of future directions, 5-Amino-2-naphthalenesulfonic acid has been used in the preparation of 2-(2-naphthylamino)benzoxazole by reacting with 2-chlorobenzoxazole . This suggests potential applications in the synthesis of other organic compounds.

properties

IUPAC Name

5-amino-1-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-8-3-1-2-7-6(8)4-5-9(10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJYEYYELZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069272
Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
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Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-

CAS RN

58596-07-9
Record name 5-Amino-1-hydroxy-2-naphthalenesulfonic acid
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Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
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Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
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Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
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Record name 5-amino-1-hydroxynaphthalene-2-sulphonic acid
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